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Compound of Interest

Compound Name: 6-Mercaptopurine-13C2,15N

Cat. No.: B15142506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics

of isotopically labeled mercaptopurine. This document is intended to serve as a core resource

for researchers, scientists, and professionals involved in drug development, offering detailed

experimental protocols, structured data presentation, and visual representations of key

pathways and workflows.

Introduction
Mercaptopurine (6-MP) is a crucial thiopurine analog used in the treatment of acute

lymphoblastic leukemia and autoimmune diseases.[1] Isotopically labeled versions of

mercaptopurine, where one or more atoms are replaced with a heavier, stable isotope (e.g.,

¹³C, ¹⁵N, ²H), are indispensable tools in pharmaceutical research. They serve as internal

standards for quantitative bioanalysis, tracers in metabolic studies, and aids in pharmacokinetic

and pharmacodynamic assessments. A thorough understanding of the physicochemical

properties of these labeled compounds is paramount for their effective application.

Quantitative Physicochemical Data
The introduction of stable isotopes results in a predictable increase in the molecular weight of

mercaptopurine. While macroscopic properties such as melting point and solubility are not
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expected to differ significantly from the unlabeled compound, precise mass is a critical

parameter for mass spectrometry-based applications.

Property
Unlabeled
Mercaptopurine
(¹²C₅H₄¹⁴N₄³²S)

Mercaptopurine-
¹³C₂,¹⁵N

Mercaptopurine-
¹³C₂,¹⁵N₂
Hydrochloride

Molecular Formula C₅H₄N₄S C₃¹³C₂H₄N₃¹⁵NS C₃¹³C₂H₄N₂¹⁵N₂S·HCl

Molecular Weight (

g/mol )
152.18[2] 155.16[3] 191.63

Accurate Mass 152.01566732[4] 155.0194[5] 155.0194 (free base)

Melting Point (°C)
>308 (with

decomposition)[6]

Not experimentally

reported; expected to

be very similar to

unlabeled

mercaptopurine.

Not experimentally

reported.

Aqueous Solubility
Practically insoluble in

water.[6]

Not experimentally

reported; expected to

be very similar to

unlabeled

mercaptopurine.

Not experimentally

reported.

Solubility in Organic

Solvents

Slightly soluble in

ethanol. Soluble in

DMSO (~5 mg/mL)

and DMF (~5 mg/mL).

[7]

Soluble in DMSO

(35.71 mg/mL).[8]

Not experimentally

reported.

Experimental Protocols
Accurate characterization of isotopically labeled mercaptopurine relies on a suite of analytical

techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC)
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HPLC is a fundamental technique for assessing the purity and concentration of mercaptopurine

and its metabolites.

Objective: To determine the purity of isotopically labeled mercaptopurine and quantify its

concentration.

Instrumentation:

HPLC system with a UV detector (e.g., Hitachi L-7110 pump, L-7400 UV-visible detector).[9]

C18 reverse-phase column (e.g., Phenomenex® C18, 5 µm, 250 mm x 4.6 mm i.d.).[9]

Reagents:

Acetonitrile (HPLC grade).[9]

Sodium acetate buffer (0.05 M).[9]

Glacial acetic acid (HPLC grade).[9]

0.1 M Sodium hydroxide.[9]

Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[10]

Perchloric acid (70%).[10]

Dithiothreitol (DTT).[10]

Procedure for Bulk Drug Substance:

Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.05 M sodium acetate

buffer (10:90 v/v). Adjust the pH to 6.8 with glacial acetic acid. Filter through a 0.45 µm

membrane filter and degas.[9]

Standard Solution Preparation: Prepare a stock solution by dissolving 100 mg of

mercaptopurine in 100 mL of 0.1 M sodium hydroxide. Dilute with the mobile phase to

achieve a concentration range of 0.01-5 µg/mL.[9]
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Chromatographic Conditions:

Column: C18 reverse-phase.[9]

Mobile Phase: Acetonitrile:0.05 M Sodium Acetate Buffer (10:90 v/v).[9]

Flow Rate: 1 mL/min.[9]

Detection Wavelength: 324 nm.[9]

Injection Volume: 20 µL.[9]

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms. The retention time for mercaptopurine is approximately 3.25 minutes under

these conditions.[9]

Procedure for Analysis in Red Blood Cells:

Sample Preparation: Treat erythrocytes (8 x 10⁸ cells) in 350 µL of Hanks solution containing

7.5 mg of dithiothreitol with 50 µL of 70% perchloric acid.[10][11]

Protein Precipitation: Centrifuge at 13,000 g to remove the precipitate.[10][11]

Hydrolysis: Hydrolyze the supernatant at 100°C for 45 minutes.[10][11]

HPLC Analysis: After cooling, directly inject 100 µL of the hydrolysate into the HPLC system.

[10][11]

Column: Radialpack Resolve C18.[10][11]

Mobile Phase: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[10][11]

Detection: Diode array UV detector at 322 nm for mercaptopurine.[10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of mercaptopurine and

its isotopically labeled analogs, especially in complex biological matrices.
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Objective: To accurately quantify isotopically labeled mercaptopurine in biological samples.

Instrumentation:

UPLC-MS/MS system (e.g., Waters Acquity® UPLC with a Xevo TQD Triple Quadrupole

mass spectrometer).[12]

C18 column (e.g., Acquity® UPLC BEH AMIDA, 1.7 µm, 2.1 × 100 mm).[12]

Reagents:

Methanol (LC-MS grade).[12]

Acetonitrile (LC-MS grade).[12]

Formic acid.[12]

Internal Standard (e.g., 5-fluorouracil).[12]

Procedure:

Sample Extraction from Dried Blood Spots (DBS):

Cut the DBS and place it in a tube.[12]

Add 1 mL of 90% methanol containing the internal standard.[12]

Sonicate for 25 minutes at 50°C.[12]

Transfer the supernatant and evaporate to dryness with nitrogen at 40°C.[12]

Reconstitute the residue in 100 µL of 10% acetonitrile, vortex, sonicate, and centrifuge.[12]

Chromatographic Conditions:

Column: C18 reverse-phase.[12]

Mobile Phase A: 0.2% formic acid in water.[12]
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Mobile Phase B: 0.1% formic acid in acetonitrile-methanol.[12]

Gradient elution at a flow rate of 0.2 mL/min.[12]

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

Detection Mode: Multiple Reaction Monitoring (MRM).[13]

MRM Transition for Mercaptopurine: m/z 153.09 > 119.09.[13]

MRM Transition for Isotopically Labeled Mercaptopurine (e.g., ¹³C₂,¹⁵N): The precursor ion

would be shifted according to the mass of the isotopes.

Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the thermal properties of a substance, such as its melting point

and heat of fusion.

Objective: To characterize the thermal behavior of isotopically labeled mercaptopurine.

Instrumentation:

Differential Scanning Calorimeter (e.g., PerkinElmer Pyris Diamond).[14]

Procedure:

Sample Preparation: Accurately weigh a small amount of the sample into an aluminum pan.

DSC Analysis:

Equilibrate the sample at 25°C for 2 minutes.[14]

Heat the sample to 350°C at a rate of 10°C/min under a nitrogen flow of 25 mL/min.[14]

Data Analysis: The thermogram for unlabeled mercaptopurine shows endothermic peaks

corresponding to the loss of hydrate water (around 151°C) and melting (around 328°C).[14]

The thermogram for the isotopically labeled compound is expected to be similar.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position of

isotopic labels.

Objective: To confirm the chemical structure and the site of isotopic labeling in mercaptopurine.

Instrumentation:

NMR Spectrometer (e.g., Bruker).

Procedure:

Sample Preparation: Dissolve the isotopically labeled mercaptopurine in a suitable

deuterated solvent (e.g., DMSO-d₆).

¹H NMR: Acquire a ¹H NMR spectrum to observe the proton signals.

¹³C NMR and ¹⁵N NMR: For ¹³C and ¹⁵N labeled compounds, acquire ¹³C and ¹⁵N NMR

spectra to confirm the position of the labels. Heteronuclear correlation experiments like

HMBC can be used to assign the signals.[15] The presence of the isotopes will result in

characteristic splitting patterns or the appearance of signals in the respective spectra.

Signaling and Metabolic Pathways
Mercaptopurine exerts its cytotoxic effects by being converted into thioguanine nucleotides

(TGNs), which are then incorporated into DNA and RNA, and by inhibiting de novo purine

synthesis.[16]
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Caption: Metabolic pathway of mercaptopurine.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of

isotopically labeled mercaptopurine.
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Caption: Workflow for physicochemical characterization.

Conclusion
The physicochemical characterization of isotopically labeled mercaptopurine is a critical step in

its application for pharmaceutical research and development. This guide provides essential

data and standardized protocols to aid researchers in this process. The provided information on

analytical methodologies and the visualization of the metabolic pathway and experimental

workflow serve as a foundational resource for the effective utilization of these powerful

research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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